molecular formula C7H12ClNO2 B13473452 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Cat. No.: B13473452
M. Wt: 177.63 g/mol
InChI Key: HNNRBDWEJYXAAA-UHFFFAOYSA-N
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Description

1-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a compound with a unique bicyclic structure It is known for its rigid and compact molecular framework, which makes it an interesting subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the thermal cycloaddition of dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups, followed by hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into certain binding sites on proteins or other biological molecules, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its unique structure is believed to play a key role in its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aza-bicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but contains a nitrogen atom in the bicyclic ring.

    1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: Contains an oxygen atom in the bicyclic ring.

Uniqueness

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms and the presence of both amino and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-7-2-4(3-7)1-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H

InChI Key

HNNRBDWEJYXAAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)N.Cl

Origin of Product

United States

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